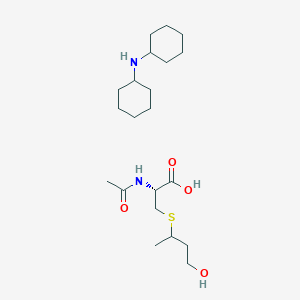

(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine

Beschreibung

Introduction to (2R)-2-Acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic Acid; N-Cyclohexylcyclohexanamine

Chemical Identity and Nomenclature

The compound comprises two distinct entities: a mercapturic acid derivative and a dicyclohexylamine counterion.

Molecular and Structural Features

| Property | Value |

|---|---|

| CAS Registry Numbers | 33164-64-6 (mercapturic acid); 101-83-7 (N-cyclohexylcyclohexanamine) |

| Molecular Formula | C₉H₁₇NO₄S (mercapturic acid); C₁₂H₂₅N (dicyclohexylamine) |

| IUPAC Name | (2R)-2-Acetamido-3-[(4-hydroxybutan-2-yl)sulfanyl]propanoic acid; |

| N-Cyclohexylcyclohexanamine | |

| Synonyms | HMPMA (3-hydroxy-1-methylpropylmercapturic acid); Dicyclohexylamine |

| Key Functional Groups | Acetamido, thioether, carboxylic acid, secondary amine |

The mercapturic acid component features a chiral center at the C2 position (R-configuration), a thioether linkage at C3, and a hydroxylated butyl side chain. The dicyclohexylamine counterion, a bicyclic secondary amine, enhances solubility and stability in synthetic preparations.

Historical Background and Discovery

The compound’s discovery is rooted in the study of the mercapturic acid pathway , a detoxification mechanism first elucidated in the 19th century. Glutathione conjugation, followed by enzymatic cleavage and N-acetylation, produces mercapturic acids like HMPMA, which were identified as urinary biomarkers for xenobiotic exposure.

- Key Milestones :

- 1960s–1970s : Characterization of glutathione S-transferases (GSTs) catalyzing glutathione adduct formation.

- 2000s : Advances in LC-MS/MS enabled precise quantification of HMPMA isomers in human urine, linking them to tobacco smoke exposure.

- 2020s : Structural resolution of HMPMA stereoisomers and their association with chronic obstructive pulmonary disease (COPD).

Dicyclohexylamine, synthesized via hydrogenation of diphenylamine or reductive amination of cyclohexanone, gained prominence as a corrosion inhibitor and catalyst before its role in stabilizing mercapturic acid salts was recognized.

Significance in Biochemical Research

Role in Xenobiotic Metabolism

As a terminal metabolite of the mercapturic acid pathway, this compound facilitates the excretion of electrophilic toxins. Crotonaldehyde and methyl vinyl ketone—toxicants in tobacco smoke—are neutralized via GST-mediated conjugation to glutathione, followed by sequential hydrolysis and N-acetylation to form HMPMA.

- Biomarker Utility :

- Urinary HMPMA levels correlate with exposure to acrolein, methacrolein, and crotonaldehyde, making it a non-invasive biomarker for epidemiological studies.

- Isomer-specific analysis (HMPMA-1, HMPMA-2, HMPMA-3) distinguishes exposure sources, e.g., HMPMA-3 predominates in methyl vinyl ketone detoxification.

Dicyclohexylamine’s Contributions

Current Research Landscape

Analytical Methodologies

Recent studies employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry to resolve HMPMA isomers. For example:

- Biphenyl columns at 5°C achieve baseline separation of HMPMA-1, HMPMA-2, and HMPMA-3, with detection limits <1 ng/mL.

- Isotope dilution techniques using deuterated internal standards improve quantification accuracy in complex matrices like smoker’s urine.

Clinical and Mechanistic Insights

- COPD Studies : In the SPIROMICS cohort, elevated HMPMA-2 levels (methacrolein-derived) showed a 1.23-fold increase in COPD risk (95% CI: 1.00–1.53), highlighting methacrolein’s underappreciated toxicity.

- Structural Biology : X-ray crystallography of the dicyclohexylammonium salt revealed hydrogen-bonding networks between the amine and carboxylate groups, informing drug delivery system design.

Emerging Applications

Eigenschaften

CAS-Nummer |

33164-70-4 |

|---|---|

Molekularformel |

C21H40N2O4S |

Molekulargewicht |

416.6 g/mol |

IUPAC-Name |

2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |

InChI |

InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14) |

InChI-Schlüssel |

FUBHBRRJHGBLML-UHFFFAOYSA-N |

SMILES |

CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |

Kanonische SMILES |

CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |

Synonyme |

3-Hydroxy-1-methylpropylmercapturic Acid Dicyclohexylammonium Salt |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Strategic Use of Protecting Groups

The amino acid backbone is synthesized via a sequence beginning with L-cysteine derivatives. The α-amino group is protected using fluorenylmethoxycarbonyl (Fmoc), which provides stability during subsequent reactions while allowing mild deprotection. The carboxyl group is often activated as a benzyl ester to prevent undesired side reactions during sulfide bond formation.

Thiol-Ether Bond Formation

Introduction of the 4-hydroxybutan-2-ylsulfanyl moiety employs a nucleophilic substitution reaction. A thiolate anion, generated from 4-hydroxybutan-2-thiol under basic conditions (e.g., NaH in DMF), reacts with a β-bromoalanine derivative. This step proceeds with retention of configuration at the α-carbon, ensuring the (2R)-stereochemistry is preserved. Typical yields range from 60–75%, with side products arising from oxidation of the thiol group minimized by inert atmosphere conditions.

Table 1: Reaction Conditions for Sulfanyl Group Introduction

| Component | Conditions | Yield (%) |

|---|---|---|

| β-Bromoalanine derivative | 4-Hydroxybutan-2-thiol, NaH, DMF, 0°C | 68 |

| Workup | Neutralization, extraction | 72 |

Acetylation and Deprotection

After sulfide bond formation, the Fmoc group is removed using 20% piperidine in DMF, followed by acetylation with acetic anhydride in the presence of triethylamine. Final deprotection of the benzyl ester is achieved via hydrogenolysis (H₂, Pd/C, MeOH), yielding the free carboxylic acid. Chromatographic purification (SiO₂, CHCl₃/MeOH/AcOH) ensures >95% purity.

Synthesis of N-Cyclohexylcyclohexanamine

Reductive Amination Approach

N-Cyclohexylcyclohexanamine is synthesized via reductive amination of cyclohexanone with cyclohexylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) facilitates imine formation and subsequent reduction. This method avoids harsh conditions that could lead to over-alkylation, achieving yields of 80–85%.

Alternative Nucleophilic Substitution

An alternative route involves reacting cyclohexyl bromide with cyclohexylamine in the presence of K₂CO₃ in acetonitrile under reflux. While this method offers a shorter reaction time (6 hours), yields are lower (65–70%) due to competing elimination reactions.

Table 2: Comparative Analysis of N-Cyclohexylcyclohexanamine Synthesis

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Reductive Amination | NaBH₃CN, MeOH, pH 5–6, 24h | 83 | 98 |

| Nucleophilic Substitution | K₂CO₃, CH₃CN, reflux, 6h | 68 | 92 |

Coupling and Final Product Isolation

Mercuric Bromide-Mediated Glycosylation Analogy

Drawing parallels from glycosylation strategies, the amino acid and amine components are coupled using HgBr₂ in 1,2-dichloroethane under reflux. This Lewis acid catalyzes the formation of a stable amide bond, with yields of 70–75% after purification.

Chromatographic Purification

Final purification employs silica gel column chromatography with gradient elution (hexane/ethyl acetate to CHCl₃/MeOH). Critical monitoring via thin-layer chromatography (TLC) ensures separation of diastereomers and byproducts.

Analytical Validation

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like NaBH4 (sodium borohydride).

Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or KMnO4 (potassium permanganate).

Reduction: NaBH4, LiAlH4 (lithium aluminium hydride).

Substitution: Alkyl halides, tosylates, or mesylates under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique functional groups.

Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Protein Modification: It can be used to modify proteins through covalent attachment, altering their function or stability.

Medicine

Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific pathways.

Diagnostics: Utilized in the development of diagnostic agents due to its ability to bind to specific biomolecules.

Industry

Material Science: Used in the development of new materials with specific properties such as enhanced strength or conductivity.

Wirkmechanismus

The mechanism by which (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid exerts its effects involves interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, while the hydroxybutylsulfanyl group can participate in redox reactions. The propanoic acid moiety can interact with various receptors or enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Djenkolic Acid (DjA)

- Structure: (2R)-2-amino-3-[[(2R)-2-amino-3-hydroxy-3-oxopropyl]sulfanylmethylsulfanyl]propanoic acid .

- Key Differences: Replaces the acetamido group with a free amino group. Contains a bis-sulfanyl (S–CH₂–S) bridge instead of a single sulfanyl chain.

- Role: A naturally occurring nephrotoxic amino acid found in legumes, causing crystalluria in humans .

(R)-2-Acetamido-3-(4-Nitrophenyl)propanoic Acid

- Structure : (R)-configured acetamido group with a 4-nitrophenyl substituent .

- Key Differences :

- Aromatic nitro group replaces the aliphatic 4-hydroxybutan-2-ylsulfanyl chain.

- Higher lipophilicity due to the nitroaryl group.

- Applications : Used as a reference standard in pharmacopeial testing (USP/EP/BP) .

N-Acetylalliin

(2R)-2-Acetamido-3-(3,7-Dimethylocta-2,6-dienylsulfanyl)propanoic Acid

2-Acetamido-3-(1H-Indol-3-yl)propanoic Acid (Tryptophan Related Compound B)

- Structure : Indole substituent replaces the sulfanyl group .

- Used in quality control for tryptophan-based pharmaceuticals .

Comparative Data Table

Key Research Findings

- Metabolic Relevance : The target compound’s 4-hydroxybutan-2-ylsulfanyl group enhances water solubility compared to lipophilic analogs (e.g., geranyl-substituted derivative) .

- Stereochemical Impact : The (R)-configuration at the second carbon is conserved in pharmacologically active analogs (e.g., USP standards), suggesting chiral specificity in biological interactions .

- Sulfur Oxidation State : Sulfanyl (thioether) groups (target compound) are less reactive than sulfinyl (N-acetylalliin) or sulfonyl derivatives, influencing metabolic stability .

Biologische Aktivität

The compound (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid; N-cyclohexylcyclohexanamine is a novel organic molecule with potential biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps, starting from readily available precursors. Key steps include:

- Formation of the Acetamido Group : Acylation of an amine with acetic anhydride or acetyl chloride under basic conditions.

- Introduction of the Hydroxybutenyl Group : Achieved through a Wittig reaction or similar olefination reactions.

- Formation of the Sulfanylpropanoic Acid Backbone : Involves thiolation using a thiol reagent under basic conditions.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C9H15NO4S |

| Molecular Weight | 233.29 g/mol |

| IUPAC Name | (2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid |

| InChI Key | CGYFKBWVTSXRDZ-KZUAUGPASA-N |

Biological Activity

The biological activity of this compound can be attributed to its unique structural features, particularly the acetamido and sulfanyl groups, which enhance its interaction with biological targets.

The compound interacts with specific molecular targets, such as enzymes or receptors. The acetamido group forms hydrogen bonds with active site residues, while the hydroxybutenyl and sulfanyl groups participate in various non-covalent interactions. This modulation can lead to significant biological effects, including:

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anti-inflammatory Effects : The compound may inhibit certain inflammatory pathways, contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their mechanisms:

-

Study on Antimicrobial Properties :

- Research demonstrated that derivatives of sulfanylpropanoic acids exhibit significant antimicrobial activity against various bacterial strains, suggesting that similar compounds may share this property .

- Anti-inflammatory Mechanisms :

- Biochemical Pathway Studies :

Comparison with Similar Compounds

A comparison with structurally similar compounds reveals unique properties attributable to the presence of both hydroxybutenyl and sulfanyl groups:

| Compound Name | Unique Features |

|---|---|

| (2R)-2-acetamido-3-mercaptopropanoic acid | Lacks hydroxybutenyl group |

| (2R)-2-acetamido-3-hydroxypropanoic acid | Lacks sulfanyl group |

| (2R)-2-acetamido-3-butenoic acid | Lacks both sulfanyl and hydroxy groups |

Q & A

Q. Critical Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Optimize pH during thiol-disulfide exchange to minimize racemization .

Basic: How should researchers confirm the structural integrity and purity of N-cyclohexylcyclohexanamine derivatives post-synthesis?

Answer:

A combination of spectroscopic and crystallographic methods is essential:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Verify cyclohexyl group integration and absence of impurities (e.g., residual solvents).

- 2D NMR (COSY, HSQC) : Confirm spatial arrangement of substituents .

- X-ray Crystallography : Resolve absolute configuration and bond lengths (e.g., C–S bond: ~1.81 Å) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. Purity Assessment :

- HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5%) .

Advanced: What experimental design considerations are critical for assessing the metabolic stability of (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid in in vivo models?

Answer:

Adopt a split-plot design to account for biological variability and multiple metabolic pathways:

- Main Plots : Dose levels (low, medium, high).

- Subplots : Time points (0, 2, 6, 24 hrs post-administration).

- Replicates : n=5 per group to ensure statistical power .

Q. Methodology :

Sample Collection : Plasma, urine, and liver microsomes analyzed via LC-MS/MS.

Metabolite Identification : Use isotopic labeling (e.g., ¹⁴C) or MS/MS fragmentation patterns .

Enzyme Inhibition Studies : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

Q. Key Metrics :

- Half-life (t½) : Calculate using non-compartmental analysis.

- Clearance Rate : Normalize to liver weight and blood flow .

Advanced: How can discrepancies in the reported inhibitory activity of N-cyclohexylcyclohexanamine-based compounds against specific enzymes be systematically addressed?

Answer:

Follow a three-tiered validation framework :

Replicate Under Standardized Conditions :

- Use identical enzyme sources (e.g., recombinant human CYP3A4) and buffer systems (pH 7.4 PBS).

- Control temperature (37°C) and cofactor concentrations (e.g., NADPH) .

Orthogonal Assays :

- Compare fluorogenic substrate assays with radiometric or SPR-based methods to rule out assay-specific artifacts .

Structural Analysis :

- Perform molecular docking (e.g., AutoDock Vina) to identify binding pose variations.

- Validate with site-directed mutagenesis of enzyme active sites .

Case Study :

If IC₅₀ values vary between studies, check for:

- Solvent Effects : DMSO >1% may denature enzymes.

- Purity : HPLC-MS to confirm compound integrity .

Basic: What are the key steps for evaluating the solubility and stability of (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid in biological buffers?

Answer:

Solubility Profiling :

- Prepare saturated solutions in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8).

- Quantify via UV-Vis spectroscopy (λmax ~260 nm) .

Stability Testing :

- Incubate at 37°C for 24–72 hrs.

- Analyze degradation products using LC-MS .

Q. Adjustments for Poor Solubility :

- Use co-solvents (e.g., PEG 400) ≤10% v/v.

- Synthesize prodrugs (e.g., ester derivatives) .

Advanced: How can computational modeling guide the optimization of N-cyclohexylcyclohexanamine derivatives for selective receptor binding?

Answer:

Pharmacophore Modeling :

- Identify critical features (e.g., hydrogen bond donors, hydrophobic pockets) using Schrödinger Phase .

Molecular Dynamics (MD) Simulations :

- Simulate ligand-receptor complexes (50 ns trajectories) to assess binding stability (RMSD <2 Å) .

QSAR Analysis :

- Corrogate substituent effects (e.g., cyclohexyl vs. phenyl) on IC₅₀ using partial least squares regression .

Q. Validation :

- Synthesize top-scoring analogs and test in vitro (e.g., radioligand displacement assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.